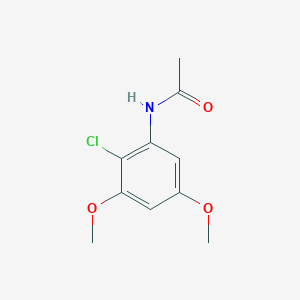

N-(2-Chloro-3,5-dimethoxy-phenyl)-acetamide

Vue d'ensemble

Description

N-(2-Chloro-3,5-dimethoxy-phenyl)-acetamide, commonly known as CDA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CDA is a derivative of the phenethylamine class of compounds and is structurally similar to mescaline, a psychoactive substance found in certain cacti.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

N-(2-Chloro-3,5-dimethoxy-phenyl)-acetamide derivatives have been synthesized and studied for their chemical properties and potential applications. For example, the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide has been reported, which involves the reaction of N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane, leading to various compounds with potential applications in materials science and as intermediates in pharmaceutical synthesis (Nikonov et al., 2016).

Environmental and Agricultural Research

Studies have examined the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes, providing insights into their environmental impact and potential health risks. These herbicides, including acetochlor, alachlor, and butachlor, have been shown to undergo complex metabolic pathways leading to products that may have carcinogenic properties. Understanding these pathways is crucial for assessing the risks associated with exposure to these chemicals and for developing safer agricultural practices (Coleman et al., 2000).

Analytical Chemistry Applications

The development of new fluorescent probes for sensitive detection of carbonyl compounds in environmental water samples illustrates the application of this compound derivatives in analytical chemistry. These probes, including derivatives of N-(2-aminooxy-3,5-dimethoxy-phenyl)-acetamide, offer improved sensitivity and specificity for detecting pollutants and may contribute to better environmental monitoring and protection (Houdier et al., 2000).

Pharmacological Research

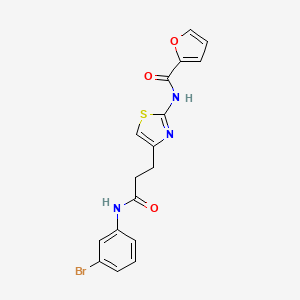

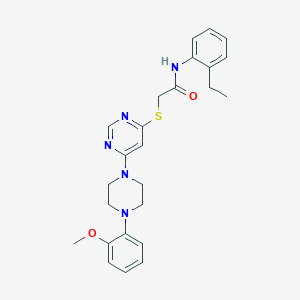

In pharmacological research, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and its evaluation as an anticancer drug through molecular docking analysis highlight the potential medical applications of this compound derivatives. These compounds show promise in targeting specific cancer receptors and may lead to the development of new anticancer therapies (Sharma et al., 2018).

Propriétés

IUPAC Name |

N-(2-chloro-3,5-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3/c1-6(13)12-8-4-7(14-2)5-9(15-3)10(8)11/h4-5H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZODNQSBFLDLKHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=CC(=C1)OC)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dichlorophenyl)-2-[1-(2-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2730553.png)

![2-(3-chlorophenyl)-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}acetamide](/img/structure/B2730555.png)

![3-[4-Amino-3-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2730556.png)

![[1,1':4',1''-Terphenyl]-2',3,3'',5,5',5''-hexacarboxylic acid](/img/structure/B2730561.png)

![8-methyl-3-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2730563.png)

![6-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2730564.png)